molecular formula C8H12N6 B13163948 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine

1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B13163948
M. Wt: 192.22 g/mol
InChI Key: BNOUKYWUEHCNIN-UHFFFAOYSA-N
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Description

1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both triazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the formation of the triazole ring followed by the introduction of the pyrazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize metal catalysts and optimized reaction conditions to facilitate the formation of the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes .

Comparison with Similar Compounds

  • 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)ethanamine
  • 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine
  • 1-[(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride

Comparison: 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine is unique due to the presence of both triazole and pyrazole rings, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications and potential for functionalization .

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C8H12N6/c1-2-14-8(10-6-12-14)5-13-4-7(9)3-11-13/h3-4,6H,2,5,9H2,1H3

InChI Key

BNOUKYWUEHCNIN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CN2C=C(C=N2)N

Origin of Product

United States

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